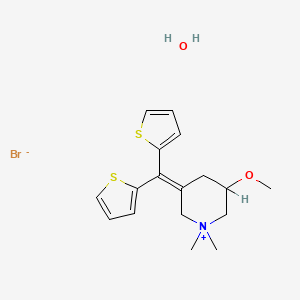

Timepidium bromide hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Timepidium bromide hydrate is a quaternary ammonium antimuscarinic compound used primarily for the symptomatic treatment of visceral spasms and pain associated with various gastrointestinal disorders . It acts as a muscarinic antagonist, preventing the compound from crossing the blood-brain barrier and thus limiting its effects to the peripheral nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Timepidium bromide hydrate involves the reaction of 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium bromide with water to form the monohydrate . The reaction conditions typically include controlled temperature and pH to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yield and purity. The process includes steps like crystallization, filtration, and drying to obtain the final product in its monohydrate form .

Chemical Reactions Analysis

Types of Reactions

Timepidium bromide hydrate undergoes various chemical reactions, including:

Substitution Reactions: Common in quaternary ammonium compounds.

Hydrolysis: Under acidic or basic conditions, leading to the breakdown of the compound.

Common Reagents and Conditions

Acids and Bases: Used in hydrolysis reactions.

Organic Solvents: Employed in substitution reactions to facilitate the reaction process.

Major Products Formed

The major products formed from these reactions include the breakdown products of the piperidinium ring and thiophene derivatives .

Scientific Research Applications

Timepidium bromide hydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound in studying quaternary ammonium salts.

Biology: Employed in studies involving muscarinic receptors and their role in various physiological processes.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

Timepidium bromide hydrate exerts its effects by antagonizing muscarinic acetylcholine receptors (mAChRs) in the gastrointestinal tract . By blocking these receptors, it reduces smooth muscle contractions and secretion of digestive acids and enzymes, thereby alleviating symptoms associated with gastrointestinal disorders . The quaternary nitrogen in its structure prevents it from crossing the blood-brain barrier, limiting its action to the peripheral nervous system .

Comparison with Similar Compounds

Similar Compounds

Tiotropium bromide: Another quaternary ammonium antimuscarinic compound used in the treatment of respiratory disorders.

Ipratropium bromide: Used for similar indications as Timepidium bromide hydrate but with different pharmacokinetic properties.

Uniqueness

This compound is unique due to its specific action on the gastrointestinal tract and its inability to cross the blood-brain barrier, which minimizes central nervous system side effects .

Properties

IUPAC Name |

3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium;bromide;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22NOS2.BrH.H2O/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16;;/h4-9,14H,10-12H2,1-3H3;1H;1H2/q+1;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESIBJVNNLJUOA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C.O.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116383-38-1 |

Source

|

| Record name | Timepidium bromide monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116383381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIMEPIDIUM BROMIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X58HSG8LX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(13R,14R,16R,17R)-9-hydroxy-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate](/img/structure/B1244779.png)

![3-[2-(Benzylamino)ethoxy]phenol](/img/structure/B1244790.png)